REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4](=[O:8])[C:5]([CH3:7])=[CH2:6])O.C1(C=CC(O)=CC=1)O.[NH:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1>O>[N:17]1([CH2:1][NH:3][C:4](=[O:8])[C:5]([CH3:7])=[CH2:6])[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1
|
Name
|
|
Quantity
|
57.5 g
|
Type
|
reactant
|
Smiles
|
C(O)NC(C(=C)C)=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 300 cc capacity round bottom flask equipped with a stirrer
|
Type
|
STIRRING
|
Details
|
Afterwards, the contents were stirred for 1 hour at 50°-60°C
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
Finally, the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
N1(CCOCC1)CNC(C(=C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |